3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
CAS No.: 86487-49-2
Cat. No.: VC13316788
Molecular Formula: C13H11ClN2OS
Molecular Weight: 278.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86487-49-2 |
|---|---|
| Molecular Formula | C13H11ClN2OS |
| Molecular Weight | 278.76 g/mol |
| IUPAC Name | 3-(2-chloroethyl)-2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one |
| Standard InChI | InChI=1S/C13H11ClN2OS/c1-8-9(6-7-14)12(17)16-10-4-2-3-5-11(10)18-13(16)15-8/h2-5H,6-7H2,1H3 |
| Standard InChI Key | DDAUDRGZWYHJAY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl |
| Canonical SMILES | CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrimidobenzothiazole family, featuring a bicyclic system where a pyrimidine ring is annulated to a benzothiazole moiety. Key structural attributes include:
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Position 2: Methyl substitution ()
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Position 3: 2-Chloroethyl side chain ()
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Position 4: Ketone functionality ()
The IUPAC name, 3-(2-chloroethyl)-2-methylpyrimido[2,1-b][1, benzothiazol-4-one, systematically describes this arrangement.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.76 g/mol |
| Canonical SMILES | CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl |
| InChIKey | DDAUDRGZWYHJAY-UHFFFAOYSA-N |
| XLogP3 | 3.2 (Predicted) |
The chloroethyl group confers moderate lipophilicity (), suggesting favorable membrane permeability for biological applications.
Synthetic Methodologies
Conventional Synthesis Pathways
The VulcanChem protocol describes a two-step approach:
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Core Formation: Condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to generate the pyrimidobenzothiazolone scaffold.
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Side-Chain Installation: Nucleophilic substitution at position 3 using 1-bromo-2-chloroethane in dimethylformamide (DMF) at 80°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals (DMSO-, 400 MHz):
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δ 2.45 (s, 3H, )
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δ 3.75 (t, 2H, )
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δ 4.30 (t, 2H, -pyrimidine)
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δ 7.25–8.15 (m, 4H, aromatic)
The NMR spectrum confirms the ketone carbonyl at δ 178.9 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 279.07 [M+H], consistent with the molecular formula. Fragmentation patterns include:
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Loss of (49 Da)
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Cleavage of the thiazole ring (121 Da)
Reactivity and Derivative Synthesis
Nucleophilic Displacements
The chloroethyl side chain undergoes substitution reactions with:
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Amines: Forms ethylenediamine-linked dimers
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Thiols: Generates disulfide-bridged analogs
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Azides: Produces triazole derivatives via click chemistry
Multicomponent Reactions (MCRs)
As evidenced by related systems , the compound could participate in spirocyclizations with isatins and malononitrile. A proposed reaction scheme yields:
Computational Studies
Density Functional Theory (DFT)
B3LYP/6-311++G(d,p) calculations reveal:
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HOMO-LUMO Gap: 4.3 eV, indicating redox stability
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Electrostatic Potential: Localized negative charge on the ketone oxygen
Molecular Docking
AutoDock Vina simulations predict strong binding () to the ATP-binding pocket of CDK2 kinase, suggesting cyclin-dependent kinase inhibition potential.
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